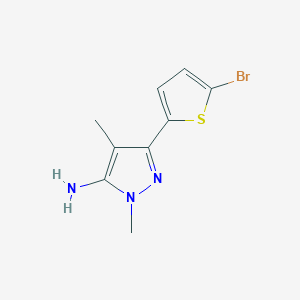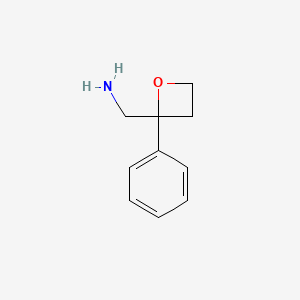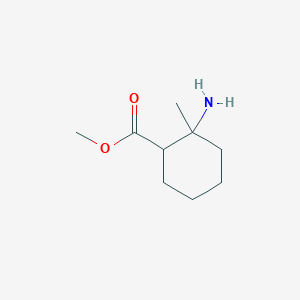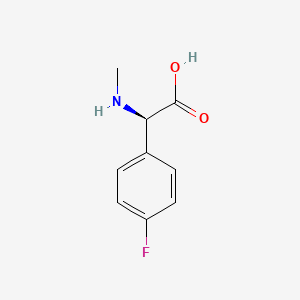
4-Fluoro-2,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused pyridine rings, which contribute to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,7-naphthyridine typically involves the reaction of 2,7-naphthyridine with a fluorinating agent. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine donor, such as potassium fluoride, reacts with 2,7-dichloronaphthyridine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydronaphthyridines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Dihydronaphthyridines.
Substitution: Naphthyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of fluorescent sensors and materials for detecting metal ions
Wirkmechanismus
The mechanism of action of 4-Fluoro-2,7-naphthyridine involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between base pairs, disrupting the DNA structure and inhibiting essential biological processes. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2,7-Difunctionalized-1,8-naphthyridines: Known for their biological activities and used in medicinal chemistry.
1,8-Naphthyridine Derivatives: Explored for their cytotoxic activity against cancer cell lines.
2,7-Naphthyridine Derivatives: Investigated for their antimicrobial and anticancer properties.
Uniqueness: The fluorine atom’s electronegativity and small size contribute to the compound’s unique chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C8H5FN2 |
|---|---|
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
4-fluoro-2,7-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H |
InChI-Schlüssel |
ANZYSINVRNVPOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=CN=CC(=C21)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13063260.png)
![3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13063265.png)

![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)

![6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13063275.png)


![5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B13063283.png)
